N-(2,2-dimethylpropyl)aniline
Overview
Description
Synthesis Analysis
- Nitrobenzene to Aniline : Aniline is prepared by reducing nitrobenzene using Sn / concentrated HCl. The resulting aniline salt is then converted back to aniline by adding NaOH.
Molecular Structure Analysis
N-(2,2-dimethylpropyl)aniline contains a benzene ring with a nitrogen atom attached. The ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, forms the basis for this compound. The structures and composition of the synthesized polymers are confirmed through various techniques such as elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
Chemical Reactions Analysis
- Nitrous Acid Reaction : Aniline reacts with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Methylation of Anilines with Methanol
- Application Summary: Anilines can be effectively methylated with methanol using cyclometalated ruthenium complexes. This process, known as a hydrogen autotransfer procedure, selectively produces N-methylanilines .
- Methods and Procedures: The procedure proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base. Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .
- Results and Outcomes: This method provides an attractive alternative to traditional methods for N-alkylation that rely on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides .
2. Polymerization of Aniline Derivatives
- Application Summary: New polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized. These polymers have potential applications as sensors .
- Methods and Procedures: The structures and composition of the synthesized polymers were confirmed by various techniques including elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
- Results and Outcomes: The polymers demonstrated high sensitivity to moisture and ammonia. The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .
3. Synthesis of High-Value Chemical Products
- Application Summary: Anilines are precursors of many high-value chemical products, including pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 .
- Methods and Procedures: Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . This method for making anilines is known as the nitration–reduction pathway .
- Results and Outcomes: The synthesis of anilines has a significant impact on the production of high-value commercial products .
4. Visible-Light-Induced N-Alkylation of Anilines
- Application Summary: A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This reaction is more eco-friendly as it does not involve metallic catalysts, oxidants, bases, and ligands .
- Methods and Procedures: The reaction is induced by visible light in the presence of NH4Br .
- Results and Outcomes: The system has the potential to be scaled, as demonstrated by gram-scale experiments .
5. Synthesis of Indoles from Alkynes and Nitrogen Sources
- Application Summary: Indoles are the most important core structures in many biologically active natural products, exhibiting therapeutic properties over a wide range of targets . The methodologies for the synthesis of indoles are normally associated with the name of the discoverer . Among all the existing synthetic methods to obtain indoles, those using alkynes as substrates are particularly attractive ones because of the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity and ability to react with both nucleophiles and electrophiles .
- Methods and Procedures: The reaction of (2-propynyl)anilines with aryl halides, catalyzed by Pd(OAc)2, PPh3 and DBU, led to the direct formation of 2-arylmethylindoles .
- Results and Outcomes: This method provides a new way to synthesize indoles, which are key structures in many biologically active natural products .
6. Visible-Light-Induced N-Alkylation of Anilines
- Application Summary: A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This reaction is more eco-friendly as it does not involve metallic catalysts, oxidants, bases, and ligands .
- Methods and Procedures: The reaction is induced by visible light in the presence of NH4Br .
- Results and Outcomes: The system has the potential to be scaled, as demonstrated by gram-scale experiments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,2-dimethylpropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKJZDWXKPOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341240 | |
Record name | N-(2,2-dimethylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline | |
CAS RN |
7210-81-3 | |
Record name | N-(2,2-dimethylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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